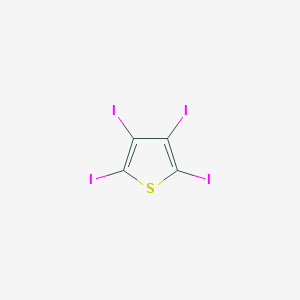

2,3,4,5-Tetraiodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetraiodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4I4S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOXSASHQWCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4I4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172857 | |

| Record name | Thiophene, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-11-1 | |

| Record name | 2,3,4,5-Tetraiodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19259-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENE, TETRAIODO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THIOPHENE, TETRAIODO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,3,4,5-tetraiodothiophene

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetraiodothiophene

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the synthetic pathways and analytical characterization of 2,3,4,5-tetraiodothiophene, a fully substituted heterocyclic compound of significant interest as a building block in materials science and organic electronics.

Introduction and Strategic Overview

2,3,4,5-Tetraiodothiophene (C₄I₄S) is a halogenated heterocyclic compound where all carbon atoms of the thiophene ring are substituted with iodine. This dense, electron-rich molecule serves as a versatile precursor for creating complex molecular architectures through cross-coupling reactions, making it valuable in the synthesis of conductive polymers and functional organic materials. Its symmetrical structure and the reactivity of its four C-I bonds offer a unique platform for constructing elaborate π-conjugated systems.

This guide provides a comprehensive overview of the classical synthesis, purification, and detailed analytical characterization of 2,3,4,5-tetraiodothiophene, grounded in established chemical principles and spectroscopic data.

Synthesis of 2,3,4,5-Tetraiodothiophene

The synthesis of 2,3,4,5-tetraiodothiophene is achieved via the exhaustive electrophilic iodination of the thiophene ring. Thiophene is an electron-rich aromatic system, making it susceptible to electrophilic substitution at all positions. The primary challenge is driving the reaction to completion to ensure full substitution, which requires potent iodinating conditions.

Foundational Synthetic Approach: The Steinkopf Method

The classical and most cited method for preparing polyhalogenated thiophenes was established by Steinkopf and colleagues. This approach relies on direct iodination using elemental iodine in the presence of an oxidizing agent, which is essential for generating a more potent electrophilic iodine species (e.g., I⁺). Mercuric oxide (HgO) is the traditional oxidizing agent for this purpose.[1][2]

Causality Behind Experimental Choices:

-

Thiophene: The starting material, chosen for its high electron density which activates it towards electrophilic attack.

-

Iodine (I₂): The source of the iodine atoms. By itself, I₂ is a relatively weak electrophile.

-

Mercuric Oxide (HgO): This is the key activator. It reacts with I₂ to form an intermediate, likely an iodine-mercury complex, which facilitates the generation of an electrophilic iodinating agent. The reaction also consumes the iodide byproduct (I⁻), which would otherwise inhibit the reaction through the formation of I₃⁻.[2]

-

Stoichiometry: A significant excess of both iodine and mercuric oxide is required to overcome the deactivating effect of the already-substituted iodine atoms and drive the reaction to tetra-substitution.

Detailed Experimental Protocol (Adapted from Classical Methods)

This protocol describes a robust method for the synthesis of 2,3,4,5-tetraiodothiophene. Extreme caution should be exercised due to the high toxicity of mercury compounds.

Reagents:

-

Thiophene (C₄H₄S)

-

Iodine (I₂)

-

Yellow Mercuric Oxide (HgO)

-

Solvent (e.g., Benzene or other inert solvent)

-

Sodium thiosulfate (for work-up)

-

Calcium chloride (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a large, wide-mouthed, glass-stoppered bottle or a three-necked flask equipped with a mechanical stirrer, add thiophene (1.0 eq) and the inert solvent. Cool the vessel in an ice-water bath.

-

Reagent Addition: While stirring or shaking vigorously, add elemental iodine (at least 4.0 eq) and yellow mercuric oxide (at least 2.0 eq) alternately in small portions over 30-45 minutes. The vigorous mixing is crucial to keep the dense mercuric oxide suspended.[2]

-

Reaction Progression: Continue stirring at room temperature after the addition is complete. The reaction is typically allowed to proceed for several hours to ensure complete substitution. The yellow HgO will be converted to red mercuric iodide (HgI₂), which precipitates.

-

Work-up and Isolation: Filter the reaction mixture to remove the precipitated mercuric iodide and any unreacted mercuric oxide. Wash the solid residue with a portion of the solvent.

-

Purification: Combine the filtrate and washings. Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a wash with water.

-

Drying and Crystallization: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield crystalline 2,3,4,5-tetraiodothiophene.

Modern, Mercury-Free Alternative

Modern methods often replace toxic mercury salts with more environmentally benign oxidizing agents. A common system involves using periodic acid (H₅IO₆) or a periodate salt with iodine.[3] In this system, the periodic acid oxidizes I₂ to an electrophilic iodine species, achieving a similar outcome without the use of mercury.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,3,4,5-tetraiodothiophene. The symmetrical nature of the molecule and the absence of protons provide unique spectroscopic signatures.

Physical Properties

| Property | Value | Source |

| CAS Number | 19259-11-1 | [4] |

| Molecular Formula | C₄I₄S | [4] |

| Molecular Weight | 587.72 g/mol | [4] |

| Appearance | Crystalline solid | N/A |

| Melting Point | 198-202 °C (decomposes) | Literature |

Spectroscopic Analysis

A. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂ᵥ symmetry of the molecule, the four carbon atoms are chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single, sharp signal. The presence of four heavy iodine atoms significantly influences the electronic environment, shifting the carbon resonance downfield.

| Expected Data | Value | Rationale |

| Number of Signals | 1 | All four carbon atoms are chemically and magnetically equivalent. |

| Chemical Shift (δ) | > 90 ppm | The "heavy atom effect" of iodine typically shifts the signal of the directly attached carbon to a higher field (lower ppm). However, the combined inductive and anisotropic effects in this fully substituted system are complex. Based on data for simpler iodinated thiophenes, the signal is expected in the aromatic region, but a precise experimental value is not readily available in common databases. |

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the complete substitution of the thiophene ring. The most telling evidence is the absence of C-H stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100 cm⁻¹ | Aromatic C-H Stretch | ABSENT . The absence of this band is a primary indicator of successful tetra-substitution. |

| 1300-1500 cm⁻¹ | Thiophene Ring C-C/C=C Stretching | Presence of these bands confirms the integrity of the thiophene ring skeleton. |

| < 700 cm⁻¹ | C-I Stretching | The C-I bond vibrations are expected in the low-frequency (fingerprint) region. |

An FTIR spectrum is noted as available in the SpectraBase database, confirming its use in characterization.

C. Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight and elemental composition.

| m/z Value | Assignment | Interpretation |

| ~588 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of C₄I₄S. Iodine is monoisotopic (¹²⁷I), so this peak will be sharp. |

| ~461 | [M - I]⁺ | Fragmentation corresponding to the loss of a single iodine atom. |

| ~334 | [M - 2I]⁺ | Fragmentation corresponding to the loss of two iodine atoms. |

| ~207 | [M - 3I]⁺ | Fragmentation corresponding to the loss of three iodine atoms. |

| ~127 | [I]⁺ | A prominent peak corresponding to the iodine cation is often observed. |

The fragmentation pattern is expected to be dominated by the sequential loss of the four iodine atoms, which is characteristic of polyiodinated compounds.

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow from thiophene to pure 2,3,4,5-tetraiodothiophene.

Characterization Workflow

Caption: Analytical workflow for the structural confirmation of the final product.

Safety and Handling

-

Mercury Compounds: Mercuric oxide and its byproducts are extremely toxic and environmentally hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All mercury-containing waste must be collected and disposed of according to institutional hazardous waste protocols.

-

Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of its vapors.

-

Solvents: Use appropriate care when handling flammable and volatile organic solvents.

Conclusion

2,3,4,5-Tetraiodothiophene is a valuable, fully substituted heterocyclic building block. Its synthesis, while straightforward in concept, requires careful execution of a classical electrophilic substitution reaction under forcing conditions. The use of mercuric oxide as an activator is effective but requires stringent safety precautions; modern, mercury-free alternatives are available and preferred. The structural identity and purity of the product are unequivocally confirmed by a combination of spectroscopic techniques (¹³C NMR, IR, MS) and physical measurements (melting point), each providing a unique piece of evidence that, together, validates the successful synthesis.

References

- Current time information in Namakwa-distriksmunisipaliteit, ZA. Google.

-

Grolleau, J., Frère, P., & Gohier, F. (2015). Clean and Efficient Iodination of Thiophene Derivatives. Synthesis, 47(21), 3391-3397. Available from: [Link]

-

TETRAIODOTHIOPHENE | CAS 19259-11-1. Matrix Fine Chemicals. Retrieved January 12, 2026, from [Link]

-

Gattermann reaction. Wikipedia. Retrieved January 12, 2026, from [Link]

-

Zubkov, E. A. (1991). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. In Chemistry of Heterocyclic Compounds (pp. 356-356). Springer US. Available from: [Link]

-

Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses, 11, 64. Available from: [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 2,3,4,5-Tetraiodothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solid-state structure of 2,3,4,5-tetraiodothiophene. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established principles of physical chemistry and crystallographic data from closely related analogues to construct a scientifically rigorous projection of its structural properties. We will delve into the probable synthesis, the hypothetical workflow for its structural determination, an expert analysis of the intermolecular forces expected to govern its crystal packing, and a comparative analysis with a known, highly-iodinated thiophene derivative.

Introduction: The Significance of Polyhalogenated Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The introduction of multiple halogen atoms, particularly iodine, onto the thiophene ring dramatically alters its electronic and steric properties. This can lead to unique intermolecular interactions, such as halogen bonding, which can be exploited in crystal engineering and the design of novel materials with specific solid-state architectures. Understanding the crystal structure of a fully iodinated thiophene like 2,3,4,5-tetraiodothiophene is crucial for predicting its behavior in solid-state applications, including as a synthon in supramolecular chemistry or as a component in electronic materials.

Synthesis and Crystallization: A Projected Methodology

The synthesis of polyiodinated thiophenes can be challenging due to the high reactivity of the reagents and the potential for multiple isomers. A plausible synthetic route to 2,3,4,5-tetraiodothiophene would likely involve the direct iodination of thiophene or a less substituted iodothiophene.

Experimental Protocol: Synthesis of 2,3,4,5-Tetraiodothiophene

-

Reaction Setup: To a solution of thiophene in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a significant excess of an iodinating agent. A common and effective reagent for exhaustive iodination is a mixture of iodine and a strong oxidizing agent, such as nitric acid or iodic acid.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70-80 °C) for several hours to ensure complete substitution. The progress of the reaction should be monitored by an appropriate technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess iodine is quenched with a reducing agent solution (e.g., sodium thiosulfate). The crude product can then be extracted into an organic solvent, washed, dried, and the solvent removed under reduced pressure. Purification of the resulting solid would likely be achieved through recrystallization from a suitable solvent or solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate) or by sublimation.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the purified 2,3,4,5-tetraiodothiophene in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of well-ordered crystals.

Hypothetical Workflow for Crystal Structure Determination

The following diagram outlines the standard workflow for determining the crystal structure of a novel compound like 2,3,4,5-tetraiodothiophene.

Caption: Workflow for Crystal Structure Determination.

Analysis of the Anticipated Crystal Structure

While the precise crystallographic parameters for 2,3,4,5-tetraiodothiophene remain undetermined, we can make informed predictions about the key structural features and intermolecular interactions based on fundamental principles and data from analogous structures.

Molecular Geometry

The thiophene ring is an aromatic, five-membered heterocycle. The four iodine atoms will be covalently bonded to the carbon atoms of the ring. We can anticipate C-I bond lengths in the typical range for iodinated aromatic compounds. The presence of the bulky iodine atoms will likely lead to some distortion of the planarity of the thiophene ring.

Intermolecular Interactions: The Dominance of Halogen Bonding

The most significant intermolecular interactions in the crystal lattice of 2,3,4,5-tetraiodothiophene are expected to be halogen bonds . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the solid state of 2,3,4,5-tetraiodothiophene, the iodine atoms can interact with the sulfur atom of a neighboring molecule (I···S halogen bond) or with other iodine atoms (I···I halogen bond). These interactions are directional and can play a crucial role in dictating the overall crystal packing.

The potential for different types of halogen bonding is illustrated below:

An In-depth Technical Guide to the Electronic Properties of 2,3,4,5-Tetraiodothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties of 2,3,4,5-tetraiodothiophene and its derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying scientific principles, experimental considerations, and potential applications of these unique materials, offering valuable insights for researchers in organic electronics and materials science.

Introduction: The Allure of Iodinated Thiophenes in Organic Electronics

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their versatility stems from the tunability of their electronic properties through chemical modification. The introduction of halogen atoms, particularly iodine, onto the thiophene backbone offers a compelling strategy for modulating molecular packing, frontier molecular orbital (FMO) energy levels, and charge transport characteristics. The bulky and polarizable nature of iodine atoms can induce strong intermolecular interactions, such as halogen bonding, which can significantly influence the solid-state arrangement and, consequently, the material's electronic performance. This guide focuses specifically on 2,3,4,5-tetraiodothiophene, a fully iodinated thiophene core, and explores the electronic landscape of its derivatives.

Synthesis and Spectroscopic Characterization of 2,3,4,5-Tetraiodothiophene

The synthesis of fully substituted thiophenes, including 2,3,4,5-tetraiodothiophene, presents unique challenges due to the high degree of functionalization. While various methods exist for the iodination of thiophenes, achieving complete substitution requires robust and efficient protocols.

Synthetic Pathway: Electrophilic Iodination

A prevalent and effective method for the synthesis of 2,3,4,5-tetraiodothiophene is through the electrophilic iodination of thiophene. This reaction typically employs an excess of an iodinating agent in the presence of an oxidizing agent to drive the reaction to completion.

Conceptual Workflow for the Synthesis of 2,3,4,5-Tetraiodothiophene:

Caption: Synthetic workflow for 2,3,4,5-tetraiodothiophene.

Detailed Protocol for the Synthesis of 2,3,4,5-Tetraiodothiophene:

-

Reagents and Solvents:

-

Thiophene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)[1]

-

Glacial acetic acid

-

Sulfuric acid (catalytic amount)

-

Deionized water

-

Sodium thiosulfate solution

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene in glacial acetic acid.

-

Add a stoichiometric excess of iodine and periodic acid to the solution. A catalytic amount of sulfuric acid can be added to facilitate the reaction.

-

Heat the reaction mixture under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into an excess of deionized water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with a dilute aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with deionized water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Periodic Acid as Oxidant: Periodic acid is a strong oxidizing agent that converts iodide (from I₂) into a more electrophilic iodine species (I⁺), which is necessary to overcome the deactivating effect of the already substituted iodine atoms on the thiophene ring.

-

Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the reactants and withstand the reaction temperature. It also helps to activate the iodinating agent.

-

Excess Reagents: A significant excess of the iodinating and oxidizing agents is used to ensure the complete substitution of all four hydrogen atoms on the thiophene ring.

Spectroscopic Characterization

The successful synthesis of 2,3,4,5-tetraiodothiophene must be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons on the thiophene ring, ¹H NMR spectroscopy is not informative for the final product. However, ¹³C NMR spectroscopy is a crucial tool. The spectrum should exhibit two distinct signals corresponding to the α-carbons (C2 and C5) and the β-carbons (C3 and C4), with their chemical shifts significantly influenced by the attached iodine atoms.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₄I₄S. The isotopic pattern of the molecular ion will be characteristic of a molecule containing four iodine atoms.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra will show characteristic peaks for the C-I and C-S stretching modes, as well as the vibrations of the thiophene ring.

Electronic Properties of 2,3,4,5-Tetraiodothiophene and its Derivatives

Frontier Molecular Orbitals (HOMO and LUMO) and Band Gap

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of an organic semiconductor. The energy difference between these orbitals is the HOMO-LUMO gap, which is analogous to the band gap in inorganic semiconductors.

Theoretical studies on thiophene and its derivatives have shown that the HOMO is typically a π-orbital delocalized over the conjugated backbone, while the LUMO is a π*-orbital. The introduction of electron-withdrawing iodine atoms is expected to lower both the HOMO and LUMO energy levels. This is due to the inductive effect of the electronegative iodine atoms.

Predicted Electronic Properties of 2,3,4,5-Tetraiodothiophene (Qualitative):

| Property | Predicted Trend | Rationale |

| HOMO Energy Level | Lowered (more negative) | The strong electron-withdrawing nature of the four iodine atoms stabilizes the electron density in the HOMO. |

| LUMO Energy Level | Lowered (more negative) | The inductive effect of the iodine atoms also stabilizes the LUMO. |

| HOMO-LUMO Gap | Potentially narrowed | While both HOMO and LUMO are lowered, the extent of stabilization might differ, potentially leading to a smaller energy gap compared to unsubstituted thiophene. This can lead to a red-shift in the absorption spectrum. |

Logical Relationship of Electronic Properties:

Caption: Impact of iodine substitution on electronic properties.

Crystal Structure and Solid-State Packing

The performance of an organic semiconductor is critically dependent on its molecular packing in the solid state. Strong intermolecular interactions can lead to ordered crystalline domains, which facilitate efficient charge transport. In the case of 2,3,4,5-tetraiodothiophene, the presence of four iodine atoms makes halogen bonding a dominant intermolecular force.

The crystal structure of the related 3,4,5-triiodo-2-methylthiophene reveals the presence of non-covalent iodine–iodine and sulfur–iodine interactions.[2] It is highly probable that 2,3,4,5-tetraiodothiophene will also exhibit a rich network of halogen bonds, leading to a well-ordered, co-planar arrangement of the thiophene rings. This ordered packing is a prerequisite for high charge carrier mobility.

Charge Transport Properties

The charge transport in organic semiconductors occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules. The efficiency of this process is governed by two key parameters: the reorganization energy and the electronic coupling between molecules.

-

Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy is desirable for efficient charge transport. The rigid, planar structure of the thiophene ring is inherently favorable for low reorganization energies.

-

Electronic Coupling: This term describes the strength of the electronic interaction between adjacent molecules, which is highly dependent on their intermolecular distance and orientation. The expected ordered packing of 2,3,4,5-tetraiodothiophene due to halogen bonding should lead to significant electronic coupling, thereby facilitating charge transport.

While experimental data on the conductivity and mobility of 2,3,4,5-tetraiodothiophene is scarce, the structural features suggest that its derivatives could be promising materials for p-type (hole-transporting) or even n-type (electron-transporting) applications, depending on the nature of any additional substituents.

Experimental Protocols for Electronic Characterization

To experimentally validate the predicted electronic properties of 2,3,4,5-tetraiodothiophene and its derivatives, a suite of characterization techniques is employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Experimental Workflow for Cyclic Voltammetry:

Caption: Workflow for determining HOMO/LUMO via cyclic voltammetry.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve a small amount of the 2,3,4,5-tetraiodothiophene derivative in a suitable, dry, and degassed organic solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

-

Electrochemical Setup: Use a standard three-electrode electrochemical cell. The working electrode is typically a platinum or glassy carbon disk, the counter electrode is a platinum wire, and the reference electrode is often a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Record the cyclic voltammogram by scanning the potential between the electrodes.

-

Data Analysis: From the resulting voltammogram, determine the onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks.

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV

-

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the optical band gap of a material.

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF).

-

Record the absorption spectrum.

-

The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption peak (λ_onset) using the equation: E_g^opt = 1240 / λ_onset (eV).

Thin-Film Transistor (TFT) Fabrication and Characterization

To directly measure the charge carrier mobility, thin-film transistors are fabricated.

Fabrication and Measurement Workflow:

Caption: Workflow for thin-film transistor fabrication and characterization.

Potential Applications and Future Directions

The unique electronic and structural properties of 2,3,4,5-tetraiodothiophene derivatives make them intriguing candidates for a variety of organic electronic applications.

-

High-Performance OFETs: The anticipated high degree of molecular ordering could lead to high charge carrier mobilities, making these materials suitable for the active layer in OFETs.

-

Electron Acceptor Materials in OPVs: The lowered LUMO level of tetraiodothiophene could make it a suitable electron acceptor material to be paired with a donor polymer in bulk heterojunction solar cells.

-

Building Blocks for Novel Conjugated Polymers: 2,3,4,5-tetraiodothiophene can serve as a versatile building block for the synthesis of novel conjugated polymers through cross-coupling reactions (e.g., Stille or Suzuki coupling). The iodine atoms can be readily substituted, allowing for the introduction of a wide range of functional groups to further tune the electronic properties of the resulting polymers.

Future research should focus on the synthesis of a wider range of 2,3,4,5-tetraiodothiophene derivatives and a thorough experimental investigation of their electronic properties. A combination of experimental characterization and computational modeling will be crucial to fully understand the structure-property relationships in this fascinating class of materials and to unlock their full potential in the field of organic electronics.

References

-

Request PDF. Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. Available from: [Link].

-

Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Available from: [Link].

-

Thiophene - Synthesis, Reactions and Medicinal uses. YouTube. Available from: [Link].

-

Iodine binding with thiophene and furan based dyes for DSCs. RSC Publishing. Available from: [Link].

-

Thiophene-based MOFs for Iodine Capture: Effect of Pore Structures and Interaction Mechanism. ResearchGate. Available from: [Link].

-

The Structure and Characterization of 3,4,5-Triiodo-2-Methylthiophene: An Unexpected Iodination Product of 2-Methylthiophene. Penn State Research Database. Available from: [Link].

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available from: [Link].

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. Available from: [Link].

-

Thiophene synthesis. Organic Chemistry Portal. Available from: [Link].

-

An Efficient Synthesis of Tetraalkyl 2,3,4,5-Thiophenetetracarboxylate. Scribd. Available from: [Link].

-

Synthesis of Thienothiophenes. Encyclopedia.pub. Available from: [Link].

-

One-Pot Synthesis of New Tetrasubstituted Thiophenes and Selenophenes. ResearchGate. Available from: [Link].

-

Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. NIH. Available from: [Link].

-

2λ4δ2-thieno[3,4-c]thiophenes with trifluoroacetic acid and with Vilsmeier reagent, and .... RSC Publishing. Available from: [Link].

-

Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. PMC. Available from: [Link].

-

2,3,4,5-Tetrakis(3',4'-dihydroxylphenyl)thiophene: a new matrix for the selective analysis of low molecular weight amines and direct determination of creatinine in urine by MALDI-TOF MS. PubMed. Available from: [Link].

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. PMC. Available from: [Link].

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. Open Access LMU. Available from: [Link].

-

2,3,4,5-Tetraphenylthiophene 1,1-dioxide. PubChem. Available from: [Link].

-

Spectroscopic data of Compounds 3, 4 & 5. ResearchGate. Available from: [Link].

Sources

thermal stability of 2,3,4,5-tetraiodothiophene

An In-Depth Technical Guide to the Thermal Stability of 2,3,4,5-Tetraiodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Stability in Halogenated Heterocycles

2,3,4,5-Tetraiodothiophene is a derivative of thiophene where all four carbon atoms are substituted with iodine. This high degree of iodination significantly influences its chemical and physical properties, including its electron-accepting capability and its reactivity in cross-coupling reactions. For professionals in drug development and materials science, understanding the thermal stability of such a molecule is paramount. Thermal stability dictates the upper-temperature limit for its use in chemical reactions, its shelf-life under various storage conditions, and the potential hazards associated with its decomposition.

The presence of four C-I bonds in the molecule is a key determinant of its thermal lability. Carbon-iodine bonds are generally weaker than other carbon-halogen bonds, suggesting that 2,3,4,5-tetraiodothiophene may have limited thermal stability.

Predicted Thermal Decomposition Profile

Based on its molecular structure and information from safety data sheets (SDS), the thermal decomposition of 2,3,4,5-tetraiodothiophene is expected to proceed via the initial cleavage of the carbon-iodine bonds. Upon heating, the molecule is likely to decompose, releasing hazardous substances.

Anticipated Decomposition Products:

-

Hydrogen iodide (HI)[1]

The presence of these decomposition products underscores the necessity of conducting any thermal analysis in a well-ventilated area, preferably within a fume hood, and with appropriate personal protective equipment.

Caption: Predicted decomposition pathway of 2,3,4,5-tetraiodothiophene upon heating.

Core Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information on decomposition temperatures, absorbed moisture content, and the levels of organic and inorganic components.

Objective: To determine the onset decomposition temperature and the mass loss profile of 2,3,4,5-tetraiodothiophene.

Materials and Equipment:

-

2,3,4,5-Tetraiodothiophene sample (typically 5-10 mg)

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

TGA sample pans (e.g., alumina, platinum)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 2,3,4,5-tetraiodothiophene sample is homogenous. If necessary, gently grind the sample to a fine powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to remove any volatile impurities.

-

Set the temperature program:

-

Initial Temperature: 25 °C

-

Heating Rate: A standard rate is 10 °C/min. Slower rates can provide better resolution of thermal events.[4]

-

Final Temperature: A range up to 600 °C is typically sufficient to observe the complete decomposition of most organic compounds.

-

-

-

Data Collection:

-

Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

-

The output will be a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

-

-

Data Interpretation:

-

Onset Temperature of Decomposition (Tonset): This is the temperature at which significant mass loss begins. It is a key indicator of the thermal stability of the compound.

-

Percentage Mass Loss: The steps in the TGA curve correspond to different decomposition stages. The percentage mass loss in each step can provide insights into the decomposition mechanism.

-

Residue: The amount of material remaining at the end of the experiment. For 2,3,4,5-tetraiodothiophene, a low residue is expected in an inert atmosphere.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Complementary Thermal Analysis Techniques

While TGA is the primary tool for assessing thermal stability in terms of mass loss, other techniques can provide a more complete picture:

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can be used to determine the melting point, phase transitions, and the enthalpy of decomposition of 2,3,4,5-tetraiodothiophene. Running a DSC experiment in conjunction with TGA can help to distinguish between melting and decomposition events.

Data Presentation and Interpretation

The quantitative data obtained from TGA should be summarized in a clear and concise table for easy comparison and reporting.

Table 1: Hypothetical TGA Data for 2,3,4,5-Tetraiodothiophene

| Parameter | Value |

| Initial Mass (mg) | 7.52 |

| Heating Rate (°C/min) | 10 |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tonset) (°C) | To be determined experimentally |

| Temperature at 5% Mass Loss (°C) | To be determined experimentally |

| Temperature at 50% Mass Loss (°C) | To be determined experimentally |

| Final Residue at 600°C (%) | To be determined experimentally |

Safety and Handling Considerations

Given the limited toxicological data and the hazardous nature of its decomposition products, strict safety protocols must be followed when handling 2,3,4,5-tetraiodothiophene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood, especially when heating.

-

Light Sensitivity: The SDS for 2,3,4,5-tetraiodothiophene indicates sensitivity to light.[1] Store the compound in a cool, dark place and in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2]

Conclusion

While specific experimental data on the is not widely published, a comprehensive assessment can be performed using standard thermal analysis techniques. This guide provides the theoretical framework and a detailed experimental protocol for researchers to determine the thermal stability profile of this compound. The information gathered from such an analysis is critical for ensuring its safe handling, for designing robust synthetic protocols, and for evaluating its potential in various applications.

References

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society. [Link]

-

Schäfer, T., et al. (2016). Tetrahydrothiophene-Based Ionic Liquids: Synthesis and Thermodynamic Characterizations. Molecules. [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

-

Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). [Link]

-

MDPI. (2020). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetraiodothiophene in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Unique Heterocycle

Welcome to this comprehensive technical guide on the solubility of 2,3,4,5-tetraiodothiophene. This document is crafted for researchers, scientists, and professionals in drug development who are engaged with polyhalogenated thiophenes. The solubility of a compound is a critical physical property that underpins a vast array of applications, from reaction kinetics and purification to formulation and biological availability. For a molecule as unique as 2,3,4,5-tetraiodothiophene, a thorough understanding of its behavior in various organic solvents is paramount for its effective utilization. This guide moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing its solubility, detailed methodologies for its determination, and insights into its molecular interactions.

Introduction to 2,3,4,5-Tetraiodothiophene: A Molecule of Interest

2,3,4,5-Tetraiodothiophene is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1] The substitution of all four hydrogen atoms with iodine significantly influences its physicochemical properties. The high molecular weight and the presence of four polarizable iodine atoms lead to strong van der Waals forces and a nonpolar character. These structural features are the primary determinants of its solubility profile. Thiophene itself is a nonpolar compound that is insoluble in water but soluble in a range of organic solvents like ethanol, ether, benzene, and toluene.[2] This fundamental property of the parent heterocycle provides a strong indication of the expected solubility behavior of its polyiodinated derivative.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the symmetric substitution of iodine atoms on the thiophene ring, 2,3,4,5-tetraiodothiophene is expected to be a nonpolar molecule. Consequently, it is predicted to exhibit higher solubility in nonpolar and weakly polar organic solvents.

Factors influencing the solubility of 2,3,4,5-tetraiodothiophene:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of 2,3,4,5-tetraiodothiophene, the primary solute-solute interactions are London dispersion forces, which are expected to be substantial due to the presence of four large, polarizable iodine atoms.

-

Solvent Polarity: Nonpolar solvents, such as hexane and toluene, will primarily interact with 2,3,4,5-tetraiodothiophene through London dispersion forces, facilitating dissolution. Polar aprotic solvents, like tetrahydrofuran (THF) and dichloromethane (DCM), may also be effective due to their ability to induce dipoles and engage in favorable dispersion interactions.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding, such as water and alcohols, are unlikely to be good solvents for 2,3,4,5-tetraiodothiophene. The energy required to disrupt the strong hydrogen-bonding network of these solvents would not be compensated by the weak interactions with the nonpolar solute.

Anticipated Solubility Profile of 2,3,4,5-Tetraiodothiophene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like"; primary interactions are London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Strong dispersion forces and potential for π-π stacking interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Similar polarity and strong dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that can effectively solvate nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the ketone functional group may limit solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The energy required to break the hydrogen-bonding network of the solvent is too high. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While polar, these solvents may exhibit some solvating power due to their large molecular size and polarizability. |

| Water | Insoluble | Highly polar nature of water and its strong hydrogen-bonding network.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized method for determining the solubility of 2,3,4,5-tetraiodothiophene in various organic solvents. This method is based on the isothermal shake-flask method, a reliable and widely used technique.

4.1. Materials and Equipment

-

2,3,4,5-tetraiodothiophene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,3,4,5-tetraiodothiophene.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,3,4,5-tetraiodothiophene and add it to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 2,3,4,5-tetraiodothiophene in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (C × V_dilution) / V_sample Where:

-

C = Concentration of the diluted sample

-

V_dilution = Total volume of the diluted sample

-

V_sample = Volume of the initial filtered aliquot

-

-

Molecular Interactions and Solubility: A Deeper Dive

The solubility of 2,3,4,5-tetraiodothiophene is governed by a delicate balance of intermolecular forces. The following diagram illustrates the key interactions at play.

Caption: Key molecular interactions governing the dissolution of 2,3,4,5-tetraiodothiophene.

For dissolution to be favorable, the energy gained from the formation of solute-solvent interactions should be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions. In the case of 2,3,4,5-tetraiodothiophene, the dominant forces are London dispersion forces, which increase with the size and polarizability of the molecule. The four large iodine atoms contribute significantly to these forces, making solute-solute interactions quite strong. Therefore, effective solvents must also be capable of engaging in strong dispersion interactions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 2,3,4,5-tetraiodothiophene in organic solvents. While direct experimental data remains to be systematically tabulated, a strong theoretical framework based on the principle of "like dissolves like" allows for reliable predictions of its solubility behavior. The detailed experimental protocol outlined herein provides a robust methodology for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.

Future work should focus on the systematic experimental determination of the solubility of 2,3,4,5-tetraiodothiophene in a wide range of organic solvents at various temperatures. Such data would be invaluable for the development of purification methods, the design of reaction conditions, and the formulation of new materials and pharmaceuticals incorporating this unique polyhalogenated thiophene.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Imae, I., Sagawa, H., Mashima, T., Komaguchi, K., Ooyama, Y., & Harima, Y. (2014). Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Open Journal of Polymer Chemistry, 4, 83-93.

- Royal Society of Chemistry. (n.d.). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells.

- Solubility of Things. (n.d.). Thiophene.

- Unknown. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.

- Scilit. (n.d.). Measurement and correlation of the solubility of 2,3,4,5-tetrabromothiophene in different solvents.

- PubMed. (2020, July 1). Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity.

- ResearchGate. (2025, August 9). Synthesis, properties and biological activity of thiophene: A review.

- Chemcasts. (n.d.). Thermophysical Properties of 2,3,4,5-Tetraphenylthiophene.

- Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes.

- Sciencemadness Wiki. (2022, January 2). Thiophene.

- Wikipedia. (n.d.). Thiophene.

- ChemicalBook. (n.d.). 2,3,4,5-Tetrabromothiophene(3958-03-0).

- Chemcasts. (n.d.). 2,3,4,5-Tetraphenylthiophene Properties vs Pressure.

- PubChem. (n.d.). 2-Iodothiophene.

- PubChem. (n.d.). Tetrahydrothiophene.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ResearchGate. (2025, August 10). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- Imae, I., Sagawa, H., Mashima, T., Komaguchi, K., Ooyama, Y., & Harima, Y. (2014, August 1). Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Scirp.org.

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations of Tetraiodothiophene for Advanced Research and Drug Development

This guide provides an in-depth exploration of the quantum chemical calculations of tetraiodothiophene, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of methods to offer a strategic and logical framework for the computational investigation of this heavily halogenated heterocyclic compound. This document is structured to provide not only the "how" but, more critically, the "why" behind the selection of computational protocols, ensuring a robust and insightful scientific inquiry.

Foundational Principles: Why Computational Chemistry for Tetraiodothiophene?

Tetraiodothiophene (C₄I₄S) presents a unique subject for computational study due to the significant influence of its four iodine atoms on the electronic structure and reactivity of the thiophene ring.[1] These heavy halogens introduce strong electron-withdrawing effects and the potential for halogen bonding, properties of considerable interest in materials science and medicinal chemistry. Thiophene and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.[2] Quantum chemical calculations offer a powerful, cost-effective, and safe approach to elucidate the electronic and structural properties that underpin these characteristics, thereby guiding synthetic efforts and accelerating the discovery of novel therapeutic agents.

Density Functional Theory (DFT) stands as the cornerstone of modern quantum chemical calculations for molecules of this size and complexity.[3][4] DFT provides a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation through the electron density, a function of only three spatial coordinates.[3][4] This makes it a tractable method for investigating the nuanced electronic landscapes of molecules like tetraiodothiophene.

Strategic Computational Workflow: A Step-by-Step Protocol

A rigorous computational investigation of tetraiodothiophene necessitates a well-defined workflow. The following protocol is designed to ensure the reliability and reproducibility of the obtained results.

Molecular Geometry Optimization

The initial and most critical step is the determination of the molecule's equilibrium geometry. An inaccurate molecular structure will invariably lead to erroneous predictions of all other properties.

Protocol:

-

Initial Structure Generation: Construct an initial 3D model of tetraiodothiophene.

-

Choice of Method and Basis Set:

-

Method: Employ a hybrid DFT functional, such as B3LYP, which has demonstrated reliability for a wide range of organic molecules.[5][6]

-

Basis Set: A basis set that can accurately describe the heavy iodine atoms is crucial. A Pople-style basis set like 6-311+G(d,p) for the carbon, sulfur, and hydrogen atoms, combined with a larger basis set incorporating effective core potentials (ECPs) for the iodine atoms (e.g., LANL2DZ), is a common and effective choice.

-

-

Optimization Procedure: Perform a geometry optimization calculation without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is mandatory to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE) and thermodynamic properties.

Diagram: Computational Workflow for Tetraiodothiophene

Caption: The flow from fundamental calculations to practical applications in drug discovery.

Conclusion: The Predictive Power of In Silico Chemistry

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For a molecule as intriguing as tetraiodothiophene, these methods offer a lens through which to view its fundamental properties with remarkable clarity. By following a systematic and well-justified computational protocol, scientists can unlock a wealth of information that can guide and accelerate experimental research in both materials science and drug discovery. This in-depth technical guide serves as a roadmap for navigating the computational landscape of tetraiodothiophene, empowering researchers to harness the predictive power of theoretical chemistry.

References

- Altaf, A., et al. (2018). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1171, 843-853.

- Berman, H. M., et al. (2007). The Protein Data Bank.

-

National Institute of Standards and Technology. (n.d.). Tetraiodothiophene. In NIST Chemistry WebBook. Retrieved from [Link]

- Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford, CT.

- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

- Ananthakrishnan, S. J., et al. (2014). Computational studies of functional polythiophenes: Overlap with device characteristics.

-

UBC Chemistry. (n.d.). DFT computation of the electron spectra of thiophene. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Organometallics. Retrieved from [Link]

- E3S Web of Conferences. (2020). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 184, 01004.

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. Retrieved from [Link]

- Semantic Scholar. (2010). A DFT study of electronic structures of thiophene-based organosilicon compounds. Semantic Scholar.

- RSC Publishing. (2003). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 5(9), 1707-1714.

- National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2115–2143.

- Nepal Journals Online. (2020). Computational Study on Vibrational Properties of Thyroxine Molecule in Different Charge States. Journal of Nepal Physical Society, 6(1), 58-66.

- MDPI. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2928.

- PubMed Central. (2023). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions.

- ResearchGate. (2015). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Journal of Computational and Theoretical Nanoscience, 12(8), 1737-1745.

- PubMed. (2013). Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties. Organic Letters, 15(20), 5230–5233.

- MDPI. (2021).

-

Cramer, C. J. (2014, June 3). CompChem.05.01 Density Functional Theory: Fundamentals [Video]. YouTube. [Link]

-

Leah4sci. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

- MDPI. (2018). Iterative Methods for Computing Vibrational Spectra.

-

Chemistry LibreTexts. (2024, March 17). 29.1: Molecular Orbitals of Conjugated Pi Systems. Retrieved from [Link]

- arXiv. (2021). Quantum Chemical Calculation of Molecules in Magnetic Field. arXiv:2105.13535.

-

Herbert, J. (2019, November 17). Time-dependent DFT. Retrieved from [Link]

-

Computational Chemistry. (2022, June 15). Density Functional Theory Part 1/ DFT / introduction of computational chemistry [Video]. YouTube. [Link]

- National Institutes of Health. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14(1), 12345.

-

e-PG Pathshala. (2016, November 10). Formulation of Density Functional Theory (DFT) [Video]. YouTube. [Link]

- MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Molecules, 29(1), 1.

Sources

- 1. tetraiodothiophene [webbook.nist.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Strategic Synthesis of Tetra-substituted Thiophenes: A Technical Guide for Advanced Drug Discovery and Materials Science

Introduction: The Thiophene Core as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the thiophene nucleus stands out as a "privileged scaffold." Its unique electronic properties and versatile substitution patterns make it a cornerstone in the design of novel therapeutic agents and functional organic materials.[1][2] Tetra-substituted thiophenes, in particular, offer a three-dimensional exploration of chemical space that is critical for fine-tuning biological activity and material properties.[3] The sulfur atom within the thiophene ring can engage in hydrogen bonding, which enhances drug-receptor interactions, and the ring itself often serves as a bioisosteric replacement for phenyl groups, improving metabolic stability and binding affinity.[4] This guide provides an in-depth exploration of the synthesis, application, and characterization of these complex heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.

Navigating the Synthetic Landscape: From Classical Reactions to Modern Innovations

The construction of the tetra-substituted thiophene core can be approached through a variety of synthetic strategies, each with its own set of advantages and mechanistic intricacies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Classical Approaches: Time-Tested and Foundational

A cornerstone in thiophene chemistry, the Gewald reaction is a multi-component condensation that provides access to 2-aminothiophenes.[5] This one-pot synthesis involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6]

Causality in Experimental Choices: The base is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[6] The choice of base, often a secondary amine like morpholine or piperidine, can significantly influence the reaction rate and yield.[6] The subsequent addition of elemental sulfur to the activated intermediate leads to the cyclization and formation of the thiophene ring.[6]

Experimental Protocol: Gewald Synthesis of a Tetra-substituted 2-Aminothiophene [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst Addition: Add ethanol as the solvent and morpholine (20 mol%) as the base.

-

Reaction Conditions: Stir the mixture at 50°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Logical Relationship: Gewald Synthesis Workflow

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Reactivity of Carbon-Iodine Bonds in Tetraiodothiophene: A Technical Guide for Advanced Synthesis

Introduction: The Unique Potential of a Polyhalogenated Heterocycle

Tetraiodothiophene stands as a uniquely versatile building block in the landscape of organic synthesis. Its thiophene core, a privileged scaffold in both materials science and medicinal chemistry, is fully substituted with iodine atoms, creating a molecule primed for sequential and selective functionalization. The carbon-iodine (C-I) bond, being the most labile among carbon-halogen bonds, offers a gateway to a vast array of chemical transformations. This guide provides an in-depth exploration of the reactivity of these C-I bonds, offering not just protocols, but a deeper understanding of the underlying principles that govern their selective transformation. For researchers, scientists, and drug development professionals, mastering the chemistry of tetraiodothiophene unlocks the potential to construct complex, highly functionalized thiophene derivatives with tailored electronic and biological properties.

The Foundation: Synthesis of Tetraiodothiophene

A reliable and scalable synthesis of the starting material is paramount for any synthetic endeavor. While various methods exist for the preparation of substituted thiophenes, the direct iodination of thiophene remains a common and effective route to tetraiodothiophene.[1]

Experimental Protocol: Direct Iodination of Thiophene

Objective: To synthesize tetraiodothiophene from thiophene.

Materials:

-

Thiophene

-

Iodine (I₂)

-

Nitric acid (HNO₃), fuming

-

Ethanol

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a well-ventilated fume hood, cool a round-bottom flask containing thiophene in an ice bath.

-

Slowly add fuming nitric acid to the cooled thiophene with vigorous stirring.

-

After the addition is complete, add iodine crystals portion-wise to the reaction mixture.

-

Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically exothermic.

-

Once the initial exotherm subsides, gently heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

The crude tetraiodothiophene will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexanes, to afford pure tetraiodothiophene as a crystalline solid.

Causality of Experimental Choices:

-

Fuming Nitric Acid: Acts as a strong oxidizing agent, facilitating the electrophilic iodination of the electron-rich thiophene ring.

-

Portion-wise Addition of Iodine: Controls the exothermic nature of the reaction, preventing runaway reactions.

-

Sodium Thiosulfate Wash: Reduces excess iodine to iodide, which is soluble in water and can be easily washed away from the product.

-

Recrystallization: Purifies the product by removing any remaining starting materials or side products.

Unlocking Molecular Diversity: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of tetraiodothiophene is realized through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the α (2,5) and β (3,4) positions allows for a degree of regioselectivity, although this can be challenging to control. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds.[2][3]

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl and vinyl-aryl structures.[4][5][6][7] In the context of tetraiodothiophene, it allows for the introduction of various aryl and heteroaryl substituents.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Objective: To synthesize a tetra-arylated thiophene via a one-pot double Suzuki coupling.[8]

Materials:

-

Tetraiodothiophene

-

Arylboronic acid (4.4 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (minimal amount)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add tetraiodothiophene, arylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add degassed toluene to the flask, followed by an aqueous solution of potassium carbonate. The amount of water should be minimized to prevent dehalogenation.

-

Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the tetra-arylated thiophene.

Quantitative Data Summary: Suzuki Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 82 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 68 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted thiophenes which are valuable precursors for more complex structures and materials.[9][10][11][12][13]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Objective: To synthesize a tetra(alkynyl)thiophene.

Materials:

-

Tetraiodothiophene

-